molecular formula C17H17FN4O2 B2751414 N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide CAS No. 953168-42-8

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide

Cat. No.: B2751414
CAS No.: 953168-42-8
M. Wt: 328.347
InChI Key: UFQDGLCMWZSWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide is a small-molecule compound featuring an imidazo[1,2-b]pyridazine core substituted with a methoxy group at position 4. The phenyl ring at position 2 of the imidazopyridazine is further modified with a fluorine atom at the ortho position and a butyramide group at the para position.

Properties

IUPAC Name

N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2/c1-3-4-16(23)20-13-9-11(5-6-12(13)18)14-10-22-15(19-14)7-8-17(21-22)24-2/h5-10H,3-4H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQDGLCMWZSWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, mechanism of action, and biological effects, supported by relevant data and findings from various studies.

1. Chemical Structure and Synthesis

The compound features a fluoro-substituted phenyl ring , a methoxyimidazo[1,2-b]pyridazinyl moiety , and a butyramide functional group . The synthesis typically involves several key steps:

  • Formation of the Imidazo[1,2-b]pyridazine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Fluorination and Methylation : Selective halogenation introduces the fluoro group, while methylation introduces the methoxy group.
  • Coupling Reactions : Final steps involve coupling reactions such as Suzuki or Buchwald-Hartwig coupling to attach the phenyl and butyramide groups.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, impacting cellular processes.
  • Receptor Interaction : It may act as an agonist or antagonist at various receptors, influencing signaling pathways.
  • Gene Expression Modulation : The compound may affect gene expression related to disease pathways, leading to therapeutic effects.

3.1. Anticancer Activity

Recent studies have evaluated the anticancer properties of related compounds containing the imidazo[1,2-b]pyridazine moiety. For instance, compounds with similar structures have shown potent inhibition against L1210 mouse leukemia cells with IC50 values in the nanomolar range. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through various pathways .

3.2. MAO Inhibition

Compounds structurally related to this compound have been evaluated for their inhibitory effects on monoamine oxidase (MAO) enzymes. For example, derivatives demonstrated significant MAO-B inhibition with IC50 values as low as 0.013 µM . This suggests potential applications in treating neurodegenerative diseases where MAO activity is implicated.

3.3. Cytotoxicity Studies

Cytotoxicity assays have been conducted using L929 fibroblast cells to assess the safety profile of related compounds. For example, one derivative caused complete cell death at higher concentrations (50 and 100 µM), while another showed no cytotoxic effects even at elevated doses . Such studies are crucial for determining the therapeutic window of these compounds.

4. Data Summary

Biological ActivityIC50 ValuesTarget
MAO-B Inhibition0.013 µMMAO-B
Anticancer ActivityNanomolar rangeL1210 leukemia cells
Cytotoxicity (L929)27.05 µM (T3), 120.6 µM (T6)Fibroblast cells

5. Case Studies

Several case studies highlight the biological potential of compounds similar to this compound:

  • Case Study 1 : A study on pyridazinone derivatives revealed that modifications at specific positions significantly enhanced MAO-B inhibition .
  • Case Study 2 : Research on imidazo[1,2-b]pyridazine derivatives indicated their effectiveness against various cancer cell lines, emphasizing their role as potential anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related imidazo[1,2-b]pyridazine derivatives, focusing on substituent effects and molecular properties.

Structural and Functional Group Analysis

Compound Name (CAS No.) Key Structural Features Molecular Weight Notable Substituents
Target Compound 6-methoxyimidazo[1,2-b]pyridazine, 2-fluoro, butyramide Not provided Butyramide (linear C4 chain)
N-(5-(6-(2-fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide (1383619-76-8) 6-(2-fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazine, 2-trifluoromethyl, pivalamide 486.469 Trifluoromethyl (CF₃), pivalamide (branched C5)
N-(2-fluoro-5-{[2-(glycoloylamino)imidazo[1,2-b]pyridazin-6-yl]oxy}phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide (1005783-52-7) 2-(glycoloylamino)imidazo[1,2-b]pyridazine, pyrazole carboxamide Not provided Glycoloylamino (hydroxyacetamide), pyrazole

Key Observations

Substituent Effects on Lipophilicity: The target compound’s butyramide group (linear C4 chain) likely confers moderate lipophilicity, whereas pivalamide (1383619-76-8, branched C5) in the analog may enhance metabolic stability due to steric hindrance .

Hydrogen-Bonding Capability: The glycoloylamino group in 1005783-52-7 introduces a hydroxyl moiety, which may increase water solubility and hydrogen-bonding interactions compared to the target compound’s methoxy group .

Scaffold Flexibility: The pyrazole carboxamide in 1005783-52-7 replaces the phenyl-butyramide group, possibly altering target selectivity or potency due to differences in aromatic stacking or hydrogen-bond donor/acceptor profiles .

Research Findings and Limitations

  • No direct comparative studies (e.g., IC₅₀ values, bioavailability) are available in the provided evidence.
  • The trifluoromethyl-substituted analog (1383619-76-8) has a higher molecular weight (486.469 vs. ~400 estimated for the target compound), which may influence membrane permeability or dosing .
  • The glycoloylamino group in 1005783-52-7 could enhance solubility but may reduce blood-brain barrier penetration compared to the target compound’s methoxy group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.